N-[2-(cyclohexylsulfanyl)ethyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C22H32FN2O3S2 This compound is characterized by the presence of a piperidine ring, a fluorophenyl group, and a cyclohexylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the attachment of the cyclohexylsulfanyl moiety. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions using fluorobenzene derivatives.
Attachment of the Cyclohexylsulfanyl Moiety: This can be done through thiol-ene reactions or other sulfur-based coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-N2-(4-FLUOROPHENYL)-N2-(PHENYLSULFONYL)GLYCINAMIDE: Shares similar structural features but differs in the presence of a glycinamide moiety.
N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-2-[3,4-DIMETHOXY(METHYLSULFONYL)ANILINO]ACETAMIDE: Contains a dimethoxyanilino group instead of the fluorophenyl group.
Uniqueness
N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H31FN2O3S2 |
---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
N-(2-cyclohexylsulfanylethyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H31FN2O3S2/c22-19-8-6-17(7-9-19)16-29(26,27)24-13-10-18(11-14-24)21(25)23-12-15-28-20-4-2-1-3-5-20/h6-9,18,20H,1-5,10-16H2,(H,23,25) |
InChI Key |
CYTAGTSLSXDQPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SCCNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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